4-(Chloromethyl)aniline
Overview
Description
4-(Chloromethyl)aniline is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-(Chloromethyl)aniline is a chemical compound with the molecular formula C7H8ClN It is known that anilines and their derivatives can interact with various enzymes and proteins in the body .
Mode of Action
Arylamines, a class of compounds to which this compound belongs, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the arylamine acts as a nucleophile, reacting with electrophiles to form new compounds .
Biochemical Pathways
It has been reported that bacteria capable of degrading 2-, 3-, and 4-chloroaniline were obtained by natural genetic exchange between an aniline or toluidine degrading pseudomonas strain . This suggests that this compound might be metabolized by similar pathways.
Pharmacokinetics
The compound’s physical properties such as its density (12±01 g/cm3), boiling point (2576±150 °C at 760 mmHg), and molecular weight (141598) can influence its bioavailability .
Result of Action
It is known that arylamines can undergo various reactions to form new compounds, which can have different biological activities .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aniline dioxygenase and catechol 2,3-dioxygenase . These interactions are crucial for the degradation of aniline derivatives, where this compound acts as a substrate for these enzymes, facilitating the breakdown of complex molecules into simpler forms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it has been found to impact the activity of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, this compound can bind to DNA and proteins, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. This compound has been found to be relatively stable under standard laboratory conditions, with a half-life of several hours to days, depending on the environment . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in liver and kidney function, as well as induce oxidative stress and inflammation . These effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic amines. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which facilitate the breakdown of aniline derivatives into simpler compounds . These interactions are essential for maintaining metabolic flux and ensuring the efficient processing of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.
Properties
IUPAC Name |
4-(chloromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVMXBARQUECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462183 | |
Record name | 4-chloromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-19-3 | |
Record name | 4-chloromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.